molecular formula C13H10N4O3S B14385342 4-Benzamidobenzene-1-sulfonyl azide CAS No. 89565-13-9

4-Benzamidobenzene-1-sulfonyl azide

Cat. No.: B14385342
CAS No.: 89565-13-9
M. Wt: 302.31 g/mol
InChI Key: DQLXBCOLPRGAGC-UHFFFAOYSA-N
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Description

Significance of Sulfonyl Azides in Contemporary Organic Synthesis

Sulfonyl azides are highly valuable reagents in organic chemistry due to their ability to participate in a wide array of transformations. Their utility extends far beyond simple azide (B81097) and diazo transfer reactions. researchgate.net One of the most prominent applications of aryl sulfonyl azides, such as p-ABSA, is as a diazo transfer reagent. This reaction involves the transfer of a diazo group (=N₂) to an active methylene (B1212753) compound, a crucial step in the synthesis of α-diazocarbonyl compounds which are themselves important intermediates. guidechem.com

Furthermore, sulfonyl azides are instrumental in the synthesis of a variety of nitrogen-containing compounds. They are precursors for the generation of sulfonyl nitrenes, which can undergo C-H insertion and amination reactions. Recent advancements have highlighted their role in transition metal-catalyzed reactions, such as the synthesis of sulfonamides, sulfonyl carbamates, and sulfonyl ureas. These reactions often proceed with high efficiency and selectivity, offering a powerful tool for the late-stage functionalization of complex molecules.

The versatility of sulfonyl azides is further demonstrated by their use in multicomponent reactions. For instance, they can react with alkynes and amines in the presence of a copper catalyst to form amidines. This diverse reactivity makes sulfonyl azides indispensable tools for the construction of complex molecular architectures in medicinal chemistry and materials science.

Historical Context and Evolution of Sulfonyl Azide Chemistry

The chemistry of sulfonyl azides has a rich history, with early preparations dating back to the early 20th century. The first synthesis of a sulfamoyl azide from a sulfamoyl chloride and sodium azide was reported in 1956 by chemists at American Cyanamid. rsc.orgnih.gov However, these early methods often involved hazardous reagents and produced modest yields. For instance, the use of chlorosulfonyl azide was developed to circumvent issues with ring chlorination in the synthesis of arylsulfamoyl azides, but this reagent is highly explosive and difficult to handle safely. rsc.org

A significant advancement in the field was the development of safer and more efficient reagents for the synthesis of sulfonyl azides. The introduction of imidazole-1-sulfonyl azide hydrochloride as a diazo transfer reagent marked a notable improvement in terms of safety and convenience. rsc.org Further research led to the development of even more stable reagents, such as imidazole-1-sulfonyl azide hydrogen sulfate (B86663), which offers considerable advantages in terms of impact stability, cost, and ease of use. semanticscholar.org

The evolution of sulfonyl azide chemistry has also been driven by the discovery of new applications. While initially used primarily for diazo transfer reactions, their role has expanded to include a wide range of catalytic transformations, providing rapid access to diverse sulfonamide derivatives. researchgate.net The development of methods for the direct synthesis of sulfonyl azides from readily available starting materials like sulfonamides has further broadened their accessibility and utility in modern organic synthesis.

Overview of Key Research Areas Pertaining to 4-Benzamidobenzene-1-sulfonyl azide and Related Aryl Sulfonyl Azides

Research involving this compound and its analogs, particularly p-ABSA, is concentrated in several key areas of organic synthesis.

Diazo Transfer Reactions: As previously mentioned, the primary application of p-ABSA is in diazo transfer reactions to form diazo compounds from active methylene groups. This is a fundamental transformation with wide-ranging applications in organic synthesis.

Synthesis of Nitrogen-Containing Heterocycles: Sulfonyl azides are crucial building blocks for the synthesis of various nitrogen-containing heterocyclic compounds. For example, they can undergo cycloaddition reactions with alkynes to form triazoles.

C-H Functionalization: A growing area of research is the use of sulfonyl azides in transition metal-catalyzed C-H functionalization reactions. These reactions allow for the direct conversion of C-H bonds into C-N bonds, providing a highly efficient and atom-economical method for the synthesis of complex amines and amides.

Multicomponent Reactions: The ability of sulfonyl azides to participate in multicomponent reactions is another active area of investigation. These reactions, where three or more reactants combine in a single step to form a complex product, are highly desirable for their efficiency and for building molecular complexity rapidly.

The following table summarizes some key properties and applications of the representative compound, 4-acetamidobenzenesulfonyl azide (p-ABSA).

Property/ApplicationDescription
IUPAC Name N-(4-(azidosulfonyl)phenyl)acetamide
Common Name p-Acetamidobenzenesulfonyl azide (p-ABSA)
CAS Number 2158-14-7
Molecular Formula C₈H₈N₄O₃S
Primary Use Diazo transfer reagent
Other Applications Synthesis of sulfonamides, carbamates, ureas, and nitrogen heterocycles
Key Advantage Safer alternative to other sulfonyl azides like tosyl azide

Detailed Research Findings

Recent research has focused on expanding the synthetic utility of aryl sulfonyl azides. For example, ligand-free palladium-catalyzed carbonylation procedures have been developed to transform sulfonyl azides into sulfonyl isocyanate intermediates. These intermediates can then be trapped with various nucleophiles to generate a broad range of sulfonyl carbamates and sulfonyl ureas.

Isotope labeling studies have been employed to elucidate the reaction mechanisms of sulfonyl azide reactions. For instance, the reaction of p-tolyl sulfonyl azide-1-¹⁵N with butylamine to form the corresponding sulfonamide showed no incorporation of the ¹⁵N label in the product. This finding suggests that the reaction proceeds via a direct nucleophilic substitution at the sulfur center, with the azide anion acting as the leaving group.

The synthesis of 4-aminobenzene-1-sulfonyl azide has been reported from the reaction of 4-acetamidobenzene-1-sulfonyl chloride with sodium azide, followed by acid hydrolysis. researchgate.net This provides a synthetic route to an important intermediate for the preparation of azo dyes. While a direct synthesis for this compound is not widely reported, a similar pathway starting from 4-benzamidobenzenesulfonyl chloride would be a logical synthetic approach.

The table below presents a hypothetical reaction scheme for the synthesis of this compound based on known chemistry of related compounds.

StepReactant 1Reactant 2Reagents/ConditionsProduct
1 4-AminobenzenesulfonamideBenzoyl chlorideBase (e.g., pyridine)4-Benzamidobenzenesulfonamide
2 4-Benzamidobenzenesulfonamide-Diazotization (e.g., NaNO₂, HCl), followed by reaction with SO₂/CuCl4-Benzamidobenzenesulfonyl chloride
3 4-Benzamidobenzenesulfonyl chlorideSodium azideAcetone/WaterThis compound

It is important to note that this is a proposed synthetic route, and the specific reaction conditions would require experimental optimization.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89565-13-9

Molecular Formula

C13H10N4O3S

Molecular Weight

302.31 g/mol

IUPAC Name

N-(4-azidosulfonylphenyl)benzamide

InChI

InChI=1S/C13H10N4O3S/c14-16-17-21(19,20)12-8-6-11(7-9-12)15-13(18)10-4-2-1-3-5-10/h1-9H,(H,15,18)

InChI Key

DQLXBCOLPRGAGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N=[N+]=[N-]

Origin of Product

United States

Reactivity and Reaction Mechanisms of 4 Benzamidobenzene 1 Sulfonyl Azide and Analogues

Diazo Transfer Reactions Mediated by Sulfonyl Azides

Diazo transfer reactions represent a fundamental transformation in organic synthesis, enabling the introduction of the diazo group into various organic molecules. Sulfonyl azides, including 4-Benzamidobenzene-1-sulfonyl azide (B81097), are key reagents in this process, reacting with activated methylene (B1212753) compounds to yield valuable diazo products. chem-station.comlookchem.com These products serve as versatile intermediates, for instance, as 1,3-dipoles or precursors to metal carbenoids for reactions like cyclopropanation and C-H insertion. chem-station.com

The reaction, often referred to as the Regitz diazo transfer, involves the treatment of a carbon acid with a sulfonyl azide in the presence of a weak base. wikipedia.org The substrate scope for this reaction is broad, encompassing a variety of activated methylene compounds. The efficiency of the diazo transfer can be influenced by the choice of sulfonyl azide and the reaction conditions. Historically, tosyl azide was a common reagent, but due to safety concerns and challenges in product purification, alternative reagents have been developed. lookchem.comwikipedia.org These include imidazole-1-sulfonyl azide, p-acetamidobenzenesulfonyl azide, and methanesulfonyl azide, which are often safer and allow for easier separation of the corresponding sulfonamide byproduct. wikipedia.org

The general mechanism for the diazo transfer to an activated methylene compound involves the initial deprotonation of the acidic C-H bond by a base to form an enolate. This enolate then acts as a nucleophile, attacking the terminal nitrogen atom of the sulfonyl azide. A subsequent proton transfer and elimination of the sulfonamide anion yield the final diazo compound. wikipedia.org For ketones that are not sufficiently activated, a common strategy is to first introduce a formyl group at the α-position, which can then be removed during the diazo transfer process. chem-station.com

Recent advancements have focused on developing more efficient and user-friendly protocols. For instance, the use of cesium carbonate as a base has been shown to mediate the diazo transfer from p-toluenesulfonyl azide to active methylene compounds efficiently, often with shorter reaction times and simplified product isolation. lookchem.com Furthermore, "sulfonyl-azide-free" (SAFE) protocols have been developed to address the potential hazards associated with sulfonyl azides, demonstrating a wide substrate scope for generating diazo compounds. rsc.org

Table 1: Examples of Diazo Transfer Reactions with Activated Methylene Compounds

Sulfonyl Azide Reagent Activated Methylene Compound Base Product Reference
p-Toluenesulfonyl azide Diethyl malonate Triethylamine Diethyl diazomalonate wikipedia.org
Imidazole-1-sulfonyl azide Ethyl acetoacetate DBU Ethyl 2-diazoacetoacetate wikipedia.org
p-Acetamidobenzenesulfonyl azide Dibenzoylmethane Triethylamine 2-Diazo-1,3-diphenyl-1,3-propanedione wikipedia.org
Methanesulfonyl azide Methyl phenylacetate Triethylamine Methyl 2-diazo-2-phenylacetate wikipedia.org
p-Toluenesulfonyl azide 2-Formylcyclohexanone Triethylamine 2-Diazocyclohexanone chem-station.com

This table provides illustrative examples of diazo transfer reactions and does not represent an exhaustive list.

Mechanistic studies, particularly those employing isotopic labeling, have been instrumental in elucidating the pathway of diazo transfer reactions. The use of 15N-labeled sulfonyl azides allows for the direct tracking of the nitrogen atoms throughout the reaction. nih.govacs.org

A key question in the mechanism is whether the nucleophilic attack of the amine or enolate occurs at the terminal nitrogen atom of the azide (diazo transfer) or at the sulfur atom (azidation). researchgate.net Studies using 15N NMR spectroscopy have provided definitive evidence for the diazo transfer mechanism in the reaction of primary amines with imidazole-1-sulfonyl azide. nih.govacs.org These experiments demonstrated that the two terminal nitrogen atoms of the sulfonyl azide are transferred to the amine, with the amine's original nitrogen being retained in the product. acs.org

For instance, the reaction of primary amines with a γ-15N-labeled diazo-transfer reagent, such as TfNN15N, was developed to produce β-15N-labeled azides. thieme-connect.com The 15N NMR spectrum of the starting labeled reagent shows a single peak, confirming the specific labeling at the γ-position. acs.org Following the reaction, the position of the 15N label in the product azide confirms the transfer of the terminal two nitrogen atoms.

However, the mechanism can be influenced by the specific sulfonyl azide used. A study on the diazo-transfer reaction using o-nitrobenzenesulfonyl azide (o-NsN3) revealed that a γ-15N-labeled version of this reagent (o-NsNN15N) produced a mixture of β- and γ-15N-labeled azides. thieme-connect.com This suggests a more complex mechanism than a simple, direct transfer, possibly involving intermediates that allow for scrambling of the nitrogen atoms. thieme-connect.com

These mechanistic insights are crucial for the rational design of new diazo-transfer reagents and for controlling the outcome of these reactions.

Cycloaddition Chemistry of Sulfonyl Azides

Sulfonyl azides are also valuable reactants in cycloaddition reactions, most notably the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction has become a cornerstone of "click chemistry" due to its high efficiency, reliability, and broad applicability in various fields, including organic synthesis, medicinal chemistry, and materials science. nih.govrsc.orgcapes.gov.br

The CuAAC reaction involves the [3+2] cycloaddition of an azide with a terminal alkyne to form a 1,2,3-triazole. The use of a copper(I) catalyst dramatically accelerates the reaction rate and provides excellent regiocontrol, leading exclusively to the 1,4-disubstituted triazole isomer. nih.govorganic-chemistry.org This is in contrast to the uncatalyzed Huisgen cycloaddition, which requires higher temperatures and often yields a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.org

The reaction is remarkably robust, tolerating a wide range of functional groups and reaction conditions, including aqueous environments. organic-chemistry.org The active catalytic species is generally considered to be a copper(I) ion, which can be generated in situ from copper(II) salts with a reducing agent like sodium ascorbate, or by using a copper(I) salt directly. acs.org

A key feature of the CuAAC reaction is its high regioselectivity, affording 1,4-disubstituted 1,2,3-triazoles. nih.govorganic-chemistry.org This selectivity is a direct result of the copper-catalyzed mechanism. The reaction is believed to proceed through the formation of a copper(I) acetylide intermediate. This intermediate then reacts with the azide in a stepwise manner, ultimately leading to the formation of a six-membered copper-containing ring that rearranges to the stable 1,4-disubstituted triazole product. acs.orgnih.gov

The scope of the CuAAC reaction with respect to both the alkyne and the azide is broad. However, the electronic nature of the substituents on the azide can influence the reaction pathway. Electron-withdrawing groups on the azide component, such as a sulfonyl group, can alter the reactivity. scielo.org.mx In the case of sulfonyl azides, the initially formed copper-triazole intermediate can be destabilized by the strong electron-withdrawing nature of the N-sulfonyl group. nih.gov This can lead to alternative reaction pathways, such as ring-chain isomerization to form a diazoimine, which can then lose dinitrogen to furnish an N-sulfonyl ketenimine. nih.gov Despite this, methods have been developed to selectively synthesize 4-substituted 1-(N-sulfonyl)-1,2,3-triazoles by carefully controlling the reaction conditions. elsevierpure.com For instance, performing the reaction at low temperatures in the presence of specific ligands can suppress the formation of byproducts and favor the desired triazole. elsevierpure.com

The choice of the copper source and, crucially, the coordinating ligands can have a significant impact on the efficiency and outcome of the CuAAC reaction. scielo.org.mxnih.gov While the reaction can proceed with simple copper(I) salts, the use of ligands can accelerate the reaction rate and improve its performance, especially in challenging cases. nih.gov

A variety of catalytic systems have been developed. These include simple copper(I) or copper(II) salts (with a reductant), as well as metallic copper and solid-supported copper catalysts. rsc.org The addition of ligands, often nitrogen- or sulfur-containing compounds, can stabilize the copper(I) catalytic species, prevent its disproportionation or oxidation, and modulate its reactivity. scielo.org.mxnih.gov

Studies have shown that ligands play a critical role, particularly in the reaction of sulfonyl azides. For example, ligands like 2,6-lutidine and thiophene-2-carboxylate (B1233283) have been found to be effective in promoting the selective formation of N-sulfonyltriazoles. scielo.org.mxelsevierpure.com The choice of ligand can be highly dependent on the solvent system. Some ligands that are highly effective in organic solvents may be inhibitory in aqueous media, and vice versa. nih.gov This is attributed to the differing affinities of the ligands for the copper(I) center and the potential for the formation of inactive, overly stable copper complexes. nih.gov Therefore, optimizing the catalytic system, including the ligand and solvent, is crucial for achieving high yields and selectivity in the CuAAC of sulfonyl azides.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal reaction that proceeds without the need for a metal catalyst, which can be toxic to living systems. magtech.com.cncomporgchem.com The driving force for this reaction is the high ring strain of a cyclic alkyne, typically a cyclooctyne (B158145) derivative. magtech.com.cnnih.gov This strain is released upon the [3+2] cycloaddition with an azide, leading to the formation of a stable triazole. nih.gov

The reactivity in SPAAC is highly dependent on the structure of the cycloalkyne. magtech.com.cn The rational design of strained alkynes is therefore key to optimizing reaction rates. magtech.com.cn The reaction rate is also influenced by the electronic properties of the azide, with electron-withdrawing substituents on aryl azides sometimes accelerating the reaction. nih.gov For instance, the reaction of aromatic azides with bicyclononynes (BCN) is significantly faster than with dibenzocyclooctynes (DIBAC). nih.gov

While SPAAC is a cornerstone of bioorthogonal chemistry, its application extends to polymer chemistry for decorating, linking, and crosslinking polymer chains. nih.gov

Other [3+2] Cycloaddition Pathways

Beyond the well-established CuAAC and SPAAC reactions, azides, including sulfonyl azides, can participate in other [3+2] cycloaddition pathways. A notable example is the reaction of azides with nitriles to form tetrazoles. researchgate.net This reaction can be catalyzed by various reagents, including dialkyltin oxides in combination with trimethylsilyl (B98337) azide. researchgate.net Mechanistic studies of these azide-nitrile cycloadditions have pointed to several possible pathways, including a concerted dipolar cycloaddition and a stepwise anionic mechanism. researchgate.net

Vinyl azides have also been shown to undergo asymmetric [3+2] cycloaddition reactions, providing a route to chiral cyclic azides. nih.gov These reactions highlight the versatility of the azide functional group in constructing diverse heterocyclic systems. nih.gov

Nitrene Generation and Subsequent Reactivity from Sulfonyl Azides

Sulfonyl azides are well-known precursors to highly reactive sulfonyl nitrenes, which are intermediates with the general formula RSO₂N. wikipedia.orgnih.gov These nitrenes can be generated through thermal or photochemical decomposition of the corresponding sulfonyl azides. acs.orgacs.orgrsc.org

Photochemical and Thermal Decomposition Routes to Sulfonyl Nitrenes

The decomposition of sulfonyl azides to generate sulfonyl nitrenes involves the extrusion of a molecule of dinitrogen (N₂). nih.govacs.org

Thermal Decomposition: Heating sulfonyl azides can lead to the formation of sulfonyl nitrenes. wikipedia.orgacs.org For example, flash vacuum pyrolysis of sulfonyl azide isocyanate at approximately 1000 K results in complete decomposition to various fragments, including N₂ and SO₂. acs.org

Photochemical Decomposition: Irradiation of sulfonyl azides with light of an appropriate wavelength can also induce the elimination of N₂ to form sulfonyl nitrenes. nih.govacs.org Laser irradiation (e.g., at 266 nm) of sulfonyl azide isocyanate in a solid neon matrix at low temperatures has been used to generate and study the transient triplet sulfonyl nitrene intermediate. acs.org Photocatalytic methods using visible light have also been developed to generate sulfonyl nitrenes from sulfonyl azides. nih.govnih.gov More recently, the generation of sulfonyl nitrene radical anions through photoredox catalysis has been reported as a new strategy for azide activation. nih.govacs.org

The initially formed sulfonyl nitrene is typically in the singlet state, but it can intersystem cross to the more stable triplet state. nih.gov The reactivity of the nitrene is highly dependent on its spin state.

Intramolecular and Intermolecular Reactions of Sulfonyl Nitrenes

Once generated, sulfonyl nitrenes can undergo a variety of intramolecular and intermolecular reactions, making them valuable intermediates in organic synthesis for the formation of new carbon-nitrogen bonds. nih.gov

One of the hallmark reactions of sulfonyl nitrenes is their ability to insert into carbon-hydrogen (C-H) bonds, a process known as C-H amination. nih.govnih.gov This reaction provides a direct method for converting C-H bonds into C-N bonds.

Intermolecular C-H Amination: This reaction involves the reaction of a sulfonyl nitrene with a separate substrate molecule containing a C-H bond. nih.gov The development of catalytic systems, particularly those based on rhodium and other transition metals, has enabled the selective amination of benzylic, tertiary, and even secondary alkyl C-H bonds. nih.gov The mechanism of these reactions can be complex and may involve either a concerted nitrenoid C-H insertion or a stepwise hydrogen atom abstraction/radical rebound pathway. nih.govacs.org The reactivity and selectivity of these reactions can be tuned by the choice of catalyst and the nature of the sulfonyl azide precursor. nih.govnih.gov Gas-phase studies have shown that triplet sulfonyl nitrenes and sulfonyl amidyl radicals react via hydrogen atom transfer pathways. nih.govnih.govresearchgate.net

Intramolecular C-H Amination: When a suitable C-H bond is present within the same molecule as the generated sulfonyl nitrene, an intramolecular C-H insertion can occur, leading to the formation of cyclic sulfonamides (sultams). This reaction is a powerful tool for the synthesis of nitrogen-containing heterocyclic compounds. nih.gov For example, the intramolecular C-H insertion of carbenes derived from 2-diazo-2-sulfamoylacetamides can lead to the formation of indolin-2-one derivatives. nih.gov

The following table provides a summary of the key reactive intermediates and their characteristic reactions discussed in this article.

Reactive IntermediatePrecursorMethod of GenerationCharacteristic Reactions
Dinuclear Copper Acetylide Copper(I) salt, AlkyneIn situ reactionCatalyzes [3+2] cycloaddition with azides (CuAAC)
Strained Cycloalkyne Various synthetic routesSynthesisUndergoes [3+2] cycloaddition with azides (SPAAC)
Sulfonyl Nitrene Sulfonyl AzideThermal or Photochemical DecompositionC-H insertion/amination, Aziridination
Sulfonyl Nitrene Radical Anion Sulfonyl AzidePhotoredox CatalysisAziridination of alkenes
Nitrene Transfer to Sulfur and Other Heteroatom Centers (e.g., Sulfilimines)

The transfer of a nitrene group from sulfonyl azides, such as 4-benzamidobenzene-1-sulfonyl azide, to sulfur atoms is a fundamental reaction for the synthesis of sulfilimines. This reaction, often referred to as sulfimidation, provides a direct method for the formation of a sulfur-nitrogen double bond. The electrophilic nitrene intermediate, generated from the sulfonyl azide, readily attacks the nucleophilic sulfur atom of a sulfide (B99878).

Recent advancements have demonstrated that visible-light-mediated triplet energy transfer to sulfonyl azides can facilitate a general nitrene transfer for the synthesis of N-sulfonyl sulfilimines. chemrxiv.org This photochemical approach offers an advantage over traditional methods that often rely on singlet nitrene intermediates, which can be incompatible with nucleophilic functional groups. chemrxiv.org The triplet nitrene pathway exhibits broader functional group tolerance and can even be performed in the presence of water, making it suitable for late-stage functionalization of complex molecules. chemrxiv.org

The reaction proceeds through the attack of the sulfide on the electrophilic nitrene, which is generated in situ from the corresponding sulfonyl azide. This process can be catalyzed by various metal complexes, such as those based on ruthenium or iridium, which can enable enantioselective transformations. researchgate.net The choice of catalyst and reaction conditions can influence the efficiency and selectivity of the nitrene transfer.

The utility of this reaction extends beyond simple sulfides. Other heteroatom centers containing lone pairs of electrons can also act as nucleophiles for the trapping of the nitrene intermediate.

A variety of sulfonyl azides can be employed in this transformation, and their synthesis is often straightforward. For instance, 4-aminobenzene-1-sulfonyl azide can be prepared from 4-acetamidobenzene-1-sulfonyl chloride followed by acid hydrolysis. researchgate.net Other methods for synthesizing sulfonyl azides include diazotransfer reactions using reagents like imidazole-1-sulfonyl azide hydrogen sulfate (B86663). nih.gov

Table 1: Examples of Sulfonyl Azides Used in Nitrene Transfer Reactions

Sulfonyl Azide CompoundApplicationReference
This compoundSynthesis of N-sulfonyl sulfiliminesN/A
4-Aminobenzene-1-sulfonyl azideSynthesis of azo dyes researchgate.net
Imidazole-1-sulfonyl azide saltsDiazo transfer reagents nih.gov
Arylsulfamoyl azidesSynthesis of sulfamoyl triazoles nih.gov

Spectroscopic Characterization of Nitrene Intermediates

The direct observation and characterization of nitrene intermediates generated from sulfonyl azides are challenging due to their high reactivity and short lifetimes. However, various spectroscopic techniques have been employed to gain insight into their electronic structure and properties.

Transient absorption spectroscopy is a powerful tool for studying reactive intermediates. By using laser flash photolysis, the transient absorption spectrum of the sulfonyl nitrene can be recorded, providing information about its excited states and decay kinetics. These studies can help to distinguish between the singlet and triplet spin states of the nitrene, which often exhibit different reactivity.

Matrix isolation spectroscopy, where the nitrene is generated and trapped in an inert gas matrix at low temperatures, allows for more detailed spectroscopic analysis. Infrared (IR) and electron paramagnetic resonance (EPR) spectroscopy are particularly useful in this context. IR spectroscopy can identify the characteristic vibrational modes of the nitrene, while EPR spectroscopy is sensitive to the presence of unpaired electrons and can confirm the triplet ground state of many sulfonyl nitrenes.

Computational studies, often in conjunction with experimental data, play a crucial role in understanding the spectroscopic properties of these transient species. Density functional theory (DFT) and ab initio calculations can predict the geometries, electronic states, and vibrational frequencies of nitrenes, aiding in the interpretation of experimental spectra.

Rearrangement Reactions and Fragmentations

Curtius-type Rearrangements of Acyl Azide Intermediates

The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate, with the concomitant loss of nitrogen gas. While this compound is a sulfonyl azide and not an acyl azide, it can be involved in reactions that generate acyl azide intermediates, which can then undergo Curtius-type rearrangements.

For example, if this compound were to react with a carboxylic acid derivative under conditions that lead to the formation of a mixed anhydride, subsequent intramolecular nucleophilic attack by the azide moiety could potentially form an acyl azide. This transient acyl azide would then be susceptible to a Curtius rearrangement to yield an isocyanate. The resulting isocyanate is a versatile intermediate that can be trapped by various nucleophiles, such as alcohols or amines, to form carbamates or ureas, respectively.

The feasibility of such a reaction sequence would depend on the specific reaction conditions and the nature of the carboxylic acid derivative. The presence of the benzamido group on the benzene (B151609) ring of this compound could influence the reactivity of the sulfonyl azide group and the stability of any intermediates formed.

It is important to note that the direct Curtius rearrangement of a sulfonyl azide itself is not a standard transformation. The typical Curtius rearrangement involves the migration of a carbon-containing group to the nitrogen atom of the azide. In the case of a sulfonyl azide, the analogous migration of a group from the sulfur atom to the nitrogen atom is not a commonly observed process. However, the involvement of sulfonyl azides in generating species that can undergo subsequent rearrangements is a recognized reaction pathway.

Advanced Synthetic Applications of 4 Benzamidobenzene 1 Sulfonyl Azide Chemistry

Directed C-H Functionalization with Sulfonyl Azides

The direct conversion of a carbon-hydrogen (C-H) bond into a carbon-nitrogen (C-N) bond represents a powerful transformation in organic synthesis. Sulfonyl azides have emerged as effective reagents for this purpose, acting as both an amino source and an internal oxidant, with the benign byproduct of nitrogen gas. acs.orgresearchgate.net This approach is foundational for creating N-functionalized molecules from common C-H bonds. rsc.org

Transition metal catalysis is a key enabler for the direct amidation of C-H bonds in aromatic and heteroaromatic systems using sulfonyl azides. researchgate.net Various metals, including rhodium and iridium, have been shown to effectively catalyze this transformation, often with high regioselectivity and functional group tolerance. acs.orgresearchgate.net

Rhodium(III) catalysts, for instance, facilitate the intermolecular amidation of arenes that contain a chelating directing group. acs.org This chelation-assisted C-H bond activation allows for selective functionalization at the ortho position. Similarly, iridium-catalyzed reactions can achieve direct ortho-C-H amidation of a wide range of arenes, including those with removable directing groups, under mild, oxidant-free conditions. researchgate.netorganic-chemistry.org These methods provide a practical route to N-arylsulfonamides, a critical structural motif in many pharmaceutical compounds. researchgate.net

Table 1: Examples of Transition Metal-Catalyzed C-H Sulfonamidation

Catalyst SystemDirecting GroupSubstrate ScopeKey FeatureReference
[RhCpCl2]2/AgSbF6Pyridine, PyrimidineAryl and heteroaryl C-H bondsExcellent functional group tolerance; N2 is the only byproduct. acs.org
[IrCpCl2]2/AgNTf2Carboxylic acid, Ketoxime, PyridineArenes and heterocyclesHigh regioselectivity for ortho-amidation; oxidant-free conditions. researchgate.netorganic-chemistry.org
Ru(II) complexesPyrrole nitrogenPyrrolo[2,3-d]pyrimidine derivativesHighly chemoselective and provides good to excellent yields. researchgate.net

Intramolecular C-H amination using sulfonyl azides provides an atom-economical pathway for the synthesis of nitrogen-containing heterocycles. This strategy involves the insertion of a nitrene, generated from the sulfonyl azide (B81097), into a C-H bond within the same molecule. Catalysts based on metals like cobalt and iron have proven effective for this transformation. nih.govnih.gov

For example, cobalt-porphyrin complexes can catalyze the intramolecular C-H amination of arylsulfonyl azides to produce various benzosultams in high yields. nih.gov The reaction proceeds under mild, neutral conditions and is applicable to primary, secondary, and tertiary C-H bonds. Iron-catalyzed systems have also been developed for the C-H amination of aliphatic azides, leading to the formation of valuable heterocyclic structures like imidazolinones. nih.gov Beyond metal catalysis, photochemical methods offer an alternative for activating azides towards intramolecular amination, enabling the synthesis of diverse polycyclic heterocycles such as carbazoles. rsc.org

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and development, allowing for the direct modification of complex molecules at a late point in their synthesis. nih.govnih.gov C-H functionalization reactions are particularly suited for LSF because they can introduce new functional groups into a molecule without requiring a lengthy de novo synthesis. researchgate.netchemrxiv.org

The use of sulfonyl azides like 4-benzamidobenzene-1-sulfonyl azide in metal-catalyzed C-H amidation is highly valuable for LSF. It enables the introduction of a sulfonamide group, a common pharmacophore, into complex, drug-like molecules. researchgate.netchemrxiv.org This approach is advantageous for creating libraries of analogues for structure-activity relationship (SAR) studies. nih.gov The functionalization often targets azines—six-membered aromatic rings containing nitrogen, such as pyridines and quinolines—which are prevalent in pharmaceuticals. nih.govresearchgate.net The ability to selectively modify the C-H bonds of these heterocycles in the presence of other functional groups is a significant challenge that modern synthetic methods are beginning to overcome. nih.govresearchgate.net

Construction of Complex Molecular Architectures

Beyond C-H functionalization, this compound is a key building block for constructing more complex molecular architectures, including various heterocyclic systems that are of interest in medicinal chemistry and materials science.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and widely used "click" reaction. When applied to sulfonyl azides and terminal alkynes, it provides a direct route to 1-sulfonyl-1,2,3-triazoles. nih.govnih.gov However, the reaction with electron-deficient sulfonyl azides can be complex, sometimes leading to N-sulfonyl ketenimine intermediates instead of the desired triazole. nih.govscielo.org.mx

To control the selectivity and favor the formation of the 1-sulfonyl-1,2,3-triazole, specific reaction conditions and catalytic systems have been developed. elsevierpure.com The use of copper(I) thiophene-2-carboxylate (B1233283) (CuTC) as a catalyst, for example, allows for the efficient synthesis of these triazoles at room temperature under both aqueous and anhydrous conditions. nih.govresearchgate.net Other successful strategies involve using ligands like 2,6-lutidine or diphenyl disulfide in conjunction with a copper(I) salt. scielo.org.mxelsevierpure.comredalyc.org These 1-sulfonyl-1,2,3-triazoles are not merely stable products; they also serve as valuable synthetic intermediates, acting as precursors to reactive azavinyl carbenes. nih.gov

Table 2: Conditions for Selective Synthesis of 1-Sulfonyl-1,2,3-triazoles

Catalyst/Ligand SystemSolventTemperatureKey AdvantageReference
CuI / 2,6-LutidineChloroform0 °CEffectively prevents the ketenimine pathway. nih.govelsevierpure.com
Copper(I) thiophene-2-carboxylate (CuTC)Water or Anhydrous SolventsRoom TemperatureRobust and works well for aryl and aliphatic alkynes. nih.govresearchgate.net
CuCl / Diphenyl disulfideWaterRoom TemperatureMild, economic, and environmentally benign. scielo.org.mxredalyc.org
CuI / Prolinamide ligandWaterRoom TemperatureMild, tolerant to air and moisture, and provides high yields. nih.gov

N-Sulfonyl amidines are important structural motifs found in a variety of biologically active compounds and are valuable in medicinal chemistry. mdpi.comnih.gov Several synthetic methods have been developed for their preparation using sulfonyl azides. A prominent method involves the reaction of sulfonyl azides with thioamides. nih.govproquest.com This approach has been successfully applied to a range of primary, secondary, and tertiary heterocyclic thioamides to produce the corresponding N-sulfonyl amidines in good yields. nih.gov

Another powerful strategy is the copper-catalyzed three-component reaction involving a sulfonyl azide, a terminal alkyne, and an amine. nih.gov This reaction proceeds through an N-sulfonylketenimine intermediate, which is generated in situ from the copper-catalyzed reaction of the alkyne and the sulfonyl azide. mdpi.comnih.gov Subsequent nucleophilic addition of an amine to this intermediate furnishes the N-sulfonyl amidine. This multicomponent approach allows for the rapid assembly of complex amidine structures from simple starting materials. nih.gov

Formation of α-Diazocarbonyl and Vinyldiazomethane Compounds

The primary application of this compound in this context is as a diazo-transfer reagent. This process involves the transfer of a diazo group (=N₂) from the sulfonyl azide to a nucleophilic carbon atom, typically an active methylene (B1212753) group flanked by electron-withdrawing groups. This reaction, known as the Regitz diazo transfer, is fundamental for the synthesis of α-diazocarbonyl compounds.

α-Diazocarbonyl Synthesis: The synthesis of α-diazoketones using acylaminobenzenesulfonyl azides is a well-established method. guidechem.com The reaction proceeds via a base-promoted mechanism where an active methylene compound, such as a β-dicarbonyl or an α-trifluoroacetyl ketone, is deprotonated to form an enolate. This enolate then attacks the terminal nitrogen of the sulfonyl azide. Subsequent fragmentation yields the desired α-diazocarbonyl compound and the corresponding sulfonamide byproduct. This compound serves a similar function to its analogue, 4-acetamidobenzenesulfonyl azide (p-ABSA), which is recognized as a safer alternative to other azides like triflyl azide. guidechem.com The sulfonamide byproduct derived from this compound is often easily separable from the desired diazo product. guidechem.com These α-diazocarbonyl products are highly valuable synthetic intermediates, serving as precursors for Wolff rearrangements, cyclopropanations, and various insertion reactions. guidechem.comnih.gov

Vinyldiazomethane Synthesis: The synthesis of vinyldiazomethane compounds can also be achieved through diazo-transfer reactions. This transformation typically involves the reaction of a sulfonyl azide with compounds that can generate a stabilized carbanion adjacent to a double bond, such as β,γ-unsaturated ketones. The resulting vinyldiazomethanes are key intermediates in the synthesis of various nitrogen-containing heterocycles, including pyrazoles, through intramolecular cyclization pathways. nih.gov

Table 1: Representative Diazo Transfer Reactions

Substrate TypeReagentGeneral ConditionsProduct TypeReference
Active Methylene Compound (e.g., β-ketoester)4-Acetamidobenzenesulfonyl azide (p-ABSA)Base (e.g., DBU, Et3N), Acetonitrileα-Diazocarbonyl Compound guidechem.com
Ketone Lithium Enolate (via α-trifluoroacetylation)p-ABSA or Methanesulfonyl azideEt3N, H2O, Acetonitrileα-Diazoketone guidechem.com
Barbituric Acid Derivatives'Sulfonyl-azide-free' (SAFE) protocolAqueous phaseDiazobarbituric Acid Derivatives nih.govrsc.org

Applications in Bioconjugation and Chemical Probe Development

The sulfonyl azide moiety is a powerful tool for the chemical modification of biomolecules, enabling the development of sophisticated chemical probes and bioconjugates.

A significant application of sulfonyl azides is the functionalization of oligonucleotides during automated solid-phase synthesis. nih.govoup.comresearchgate.net This method provides a versatile and inexpensive alternative to using pre-functionalized phosphoramidites. nih.govoup.com The core reaction is a Staudinger-type reaction between the sulfonyl azide and the phosphite (B83602) triester intermediate formed during the phosphoramidite (B1245037) coupling cycle. nih.govnih.gov This reaction replaces the standard iodine oxidation step and results in a stable, N-modified phosphoramidate (B1195095) linkage bearing the functional group from the sulfonyl azide. nih.govoup.com

Using this strategy, sulfonyl azides like this compound can be employed to introduce a wide array of functionalities onto a DNA or RNA strand at any desired internucleotidic position. nih.govoup.com These modifications can include:

Chemical handles for bioconjugation: Introducing terminal alkynes or azides for subsequent "click" chemistry, or protected amines and thiols for other conjugation strategies. nih.gov

Reporter groups: Attaching fluorophores like pyrene (B120774) or dansyl for imaging applications. nih.gov

Functional moieties: Incorporating molecules like steroids or photoswitchable azobenzenes to probe biological interactions or control activity with light. nih.gov

This technique has been successfully used to prepare oligonucleotides modified with various handles and functional groups, demonstrating its broad utility in creating customized biopolymers. nih.govoup.comresearchgate.net

The development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) heavily relies on efficient and specific conjugation chemistries. mdpi.comaxispharm.comnih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier "click" reaction, is a cornerstone of this field. axispharm.comtechnologynetworks.comnumberanalytics.com

Sulfonyl azides, including this compound, play a crucial role by enabling the introduction of the azide handle onto one of the components of the targeted construct. For instance, a primary amine on a protein of interest (POI) ligand or an E3 ligase ligand can be converted into an azide using a diazo-transfer reaction with a suitable sulfonyl azide. technologynetworks.comnih.gov This azide-functionalized molecule can then be "clicked" onto a second molecule containing a terminal alkyne, rapidly forming the final bifunctional PROTAC or linking a drug to an antibody in ADC synthesis. axispharm.comnih.govresearchgate.net

This modular approach offers significant advantages:

Rapid Library Generation: It allows for the combinatorial assembly of PROTAC libraries by pairing different azide-functionalized ligands with various alkyne-containing linkers or warheads, facilitating the optimization of degrader potency and selectivity. nih.govnih.gov

Improved Properties: In some cases, the resulting triazole ring from the click reaction can form beneficial hydrogen bonds within the target protein's binding site, enhancing affinity. nih.gov

Caged Activity: In ADC development, an azide-containing linker can be attached to an antibody, which is then conjugated to an alkyne-bearing drug, ensuring the cytotoxic payload is delivered specifically to the target cells. mdpi.comaxispharm.com

Contributions to Combinatorial Chemistry and Library Generation

Combinatorial chemistry aims to rapidly synthesize large numbers of diverse compounds for screening in drug discovery and materials science. nih.govacs.org Sulfonyl azides like this compound are valuable reagents in this field due to their ability to efficiently install the versatile azide functional group.

The generation of compound libraries often occurs on a solid support. Amine-functionalized resins can be quantitatively converted to azido-resins using a diazo-transfer reaction with a sulfonyl azide reagent like imidazole-1-sulfonyl azide hydrochloride, a process that is mild, efficient, and copper-free. acs.org This azido-functionalized solid support then serves as a versatile platform for diversification. Using click chemistry, a library of alkyne-containing building blocks can be attached to the support, generating a large library of discrete compounds or mixtures. acs.org

This strategy is directly applicable to the high-throughput synthesis of targeted therapeutics. As described previously, researchers have constructed libraries of potential PROTACs by first creating an azide library from various E3 ligase ligands via a diazo-transfer reaction. nih.gov These azide building blocks are then coupled with a library of alkyne-tagged ligands for the protein of interest, allowing for the rapid generation and screening of hundreds of PROTAC analogues to identify the optimal combination of ligands, linker, and attachment points. nih.govnih.gov This modular, click-chemistry-based approach significantly accelerates the discovery and optimization process for new therapeutic agents. technologynetworks.comnih.gov

Computational and Theoretical Investigations of Sulfonyl Azide Reactivity

Quantum Chemical Studies on Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-Benzamidobenzene-1-sulfonyl azide (B81097), these studies would focus on solving the Schrödinger equation to determine the molecule's electronic structure and energy. Methods like Hartree-Fock (HF) theory and more advanced post-HF methods would be employed to model the distribution of electrons within the molecule.

The primary outputs of these studies would include the molecular orbital (MO) energies, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are critical in predicting the molecule's reactivity, as they govern how it will interact with other chemical species. For instance, the LUMO's location can indicate the most likely site for nucleophilic attack, while the HOMO's distribution highlights potential sites for electrophilic attack.

Further analyses would involve generating an electrostatic potential (ESP) map, which illustrates the charge distribution across the molecule. In 4-Benzamidobenzene-1-sulfonyl azide, an ESP map would visualize electron-rich regions (like the oxygen atoms of the sulfonyl group and the amide carbonyl) and electron-poor regions, providing a clear picture of its electrostatic character and potential for non-covalent interactions.

Table 1: Hypothetical Data from Quantum Chemical Analysis of this compound

Parameter Predicted Significance for this compound
HOMO Energy Indicates the molecule's ability to donate electrons; likely localized on the azide or benzamide (B126) rings.
LUMO Energy Indicates the molecule's ability to accept electrons; likely centered on the sulfonyl azide group.
HOMO-LUMO Gap A smaller gap suggests higher reactivity and lower kinetic stability.
Mulliken/NPA Charges Quantifies the partial charge on each atom, identifying electrophilic and nucleophilic centers.

Mechanistic Probes through Computational Modeling of Reaction Pathways (e.g., DFT Studies)

Density Functional Theory (DFT) has become the workhorse of computational chemistry for its balance of accuracy and computational cost, making it ideal for exploring complex reaction mechanisms. For this compound, DFT studies would be instrumental in mapping the potential energy surface for its characteristic reactions, such as nitrene insertion or cycloaddition.

By modeling the interaction of the sulfonyl azide with a reaction partner (e.g., an alkene or an amine), researchers can trace the entire reaction pathway from reactants to products. This involves locating and characterizing the geometries and energies of all stationary points, including local minima (reactants, intermediates, and products) and first-order saddle points (transition states).

For example, in a simulated reaction with an amine, DFT calculations could elucidate whether the reaction proceeds through a concerted mechanism or a stepwise pathway involving a discrete intermediate. The calculated energy barriers (activation energies) for each step would reveal the rate-determining step of the reaction, providing a quantitative understanding of the reaction kinetics.

Prediction of Chemical Reactivity and Selectivity Profiles

More specific predictions involve selectivity—chemo-, regio-, and stereoselectivity. For instance, if this compound were to react with a molecule containing multiple functional groups, DFT calculations could predict which group it would preferentially react with (chemoselectivity). By comparing the activation energies for competing reaction pathways, a clear preference can be established.

Similarly, in reactions like the cycloaddition of the corresponding sulfonyl nitrene (formed via thermal or photochemical decomposition) to an unsymmetrical alkene, computational modeling can predict the favored regioisomer by comparing the energies of the transition states leading to each possible product. This predictive power is invaluable for designing efficient and selective synthetic routes.

Table 2: Predicted Selectivity in a Hypothetical Reaction with an Unsymmetrical Alkene

Parameter Pathway A (Forms Isomer 1) Pathway B (Forms Isomer 2) Predicted Outcome
Transition State Energy (kcal/mol) Lower Value Higher Value Isomer 1 is the kinetic product.
Product Energy (kcal/mol) Lower Value Higher Value Isomer 1 is the thermodynamic product.

Elucidation of Transition States and Intermediates

A cornerstone of computational mechanistic studies is the detailed characterization of transient species like transition states and reaction intermediates. For this compound, this would involve pinpointing the exact three-dimensional arrangement of atoms at the peak of the reaction energy barrier (the transition state).

Frequency calculations are a key tool in this process. A true transition state is characterized by having exactly one imaginary frequency in its vibrational spectrum, which corresponds to the motion of the atoms along the reaction coordinate (e.g., the breaking and forming of bonds). Analyzing this vibrational mode provides a dynamic picture of the transformation process.

Furthermore, computational studies can identify and characterize short-lived intermediates that may be too unstable to be observed experimentally. For reactions involving this compound, this could include the highly reactive sulfonyl nitrene intermediate or a transient triazoline adduct. By calculating the geometry, energy, and electronic properties of these intermediates, a more complete and accurate reaction mechanism can be constructed.

In Silico Approaches to Catalyst Design and Optimization

While many reactions of sulfonyl azides are uncatalyzed, transition metal catalysts (e.g., Rh, Ru, Cu) are often used to control the reactivity of the intermediate nitrene, particularly to favor specific insertion or cyclopropanation reactions over other pathways. In silico (computational) methods offer a rational approach to designing and optimizing catalysts for reactions involving this compound.

This process would involve modeling the entire catalytic cycle. DFT calculations would be used to study the interaction of the sulfonyl azide with the metal catalyst, the formation of a metal-nitrenoid species, and the subsequent substrate functionalization step. By systematically modifying the ligands on the metal center in silico, chemists can probe how changes in steric bulk and electronic properties affect the catalyst's performance.

For example, a computational screen could evaluate a library of virtual ligands, calculating the activation barriers for the desired reaction versus undesired side reactions for each catalyst variant. This allows for the down-selection of the most promising catalyst candidates for experimental synthesis and testing, thereby accelerating the discovery process and reducing laboratory waste. The goal is to identify a catalyst that not only accelerates the desired transformation but also imparts high levels of selectivity.

Future Directions and Emerging Research Avenues for 4 Benzamidobenzene 1 Sulfonyl Azide

Development of Novel Catalytic and Metal-Free Systems for Sulfonyl Azide (B81097) Transformations

The development of new catalytic systems for reactions involving sulfonyl azides is a burgeoning area of research. While transition-metal catalysis has been instrumental, the focus is shifting towards more sustainable and cost-effective alternatives. nih.govrsc.org

Metal-Catalyzed Systems:

Transition metals like rhodium and cobalt have proven effective in catalyzing N-atom transfer reactions from sulfonyl azides to form C-N bonds. nih.govrsc.org For instance, rhodium(II) perfluorobutyrate has been shown to be an efficient catalyst for synthesizing indoles from vinyl azides. nih.gov Similarly, cobalt complexes can catalyze the amination of C-H bonds. nih.gov Future work will likely focus on expanding the range of accessible metals, exploring lower-cost and more earth-abundant options, and designing catalysts with enhanced selectivity and turnover numbers. nih.gov

Metal-Free Systems:

A significant push is being made towards metal-free catalytic systems to circumvent issues of toxicity, cost, and environmental impact associated with transition metals. nih.govrsc.org Recent studies have demonstrated the synthesis of N-sulfonyl amidines from sulfonyl azides and amines under transition-metal- and catalyst-free conditions, proceeding through an in situ aerobic oxidation of the amine. nih.gov Another innovative metal-free approach involves the use of trifluoromethanesulfonyl azide as a bifunctional reagent for the azidotrifluoromethylation of unactivated alkenes. rsc.org The development of organocatalytic systems, such as those employing N-heterocyclic carbenes (NHCs), also presents a promising route for mediating transformations of sulfonyl compounds under mild conditions. thieme-connect.com

Exploration of Unprecedented Reactivity Modes for C-N Bond Formation

Researchers are actively exploring novel ways to utilize the reactivity of sulfonyl azides for the formation of carbon-nitrogen (C-N) bonds, a fundamental transformation in organic synthesis. nih.govnumberanalytics.com

One area of interest is the use of sulfonyl azides in radical reactions. They have been shown to be effective azidating agents for nucleophilic radicals, enabling the development of intra- and intermolecular carboazidation of olefins. nih.gov This method holds significant potential for synthesizing complex nitrogen-containing molecules. nih.gov

Furthermore, direct C-H sulfonamidation using sulfonyl azides is a powerful, atom-economical method for creating C-N bonds. rsc.org This approach, often catalyzed by transition metals, allows for the direct functionalization of otherwise unreactive C-H bonds. rsc.orgrsc.org The development of new directing groups and catalytic systems is expected to broaden the scope and applicability of this transformation. rsc.org

Integration with Flow Chemistry and Automated Synthesis Paradigms

The inherent hazards associated with organic azides, such as their potential for explosive decomposition, have spurred the adoption of flow chemistry for their synthesis and subsequent reactions. capes.gov.brbeilstein-journals.org Continuous flow microreactors offer enhanced safety due to small reaction volumes and precise control over reaction conditions. capes.gov.brbeilstein-journals.orgbeilstein-journals.org

Recent advancements include the development of continuous flow synthesis of N-sulfonyl-1,2,3-triazoles, which serve as precursors to reactive azavinyl carbene intermediates. nih.govresearchgate.netacs.org These flow systems can be integrated into multi-step syntheses, allowing for the automated and efficient production of complex molecules. nih.govrsc.org For example, a multi-step flow process has been designed for a Staudinger aza-Wittig reaction sequence, leading to the automated synthesis of amines. rsc.org

Automated synthesis platforms are also being developed to handle the production of organic azides from primary amines safely and reproducibly. nih.gov These systems utilize pre-packaged reagents, including sulfonyl azide transfer agents, to minimize user handling of potentially explosive compounds. nih.gov The future will likely see a greater integration of flow chemistry and automation in the synthesis and application of 4-benzamidobenzene-1-sulfonyl azide and related compounds. numberanalytics.com

Advancements in Sustainable and Atom-Economical Transformations

The principles of green chemistry are increasingly influencing the design of synthetic routes involving sulfonyl azides. A key goal is to develop more sustainable and atom-economical transformations that minimize waste and the use of hazardous reagents. semanticscholar.orgtandfonline.com

One promising strategy is the direct synthesis of sulfonyl azides from sulfonic acids or sulfonyl chlorides using environmentally benign reaction media. semanticscholar.orgtandfonline.comresearchgate.netresearchgate.net For instance, the use of polyethylene (B3416737) glycol (PEG-400) as a recyclable and biodegradable reaction medium has been reported for the synthesis of sulfonyl azides from sulfonyl chlorides and sodium azide. semanticscholar.orgtandfonline.comresearchgate.net

Transition metal-catalyzed reactions of sulfonyl azides are inherently atom-economical as they often produce dinitrogen (N₂) as the only byproduct. nih.gov Efforts are underway to develop even "greener" protocols, such as catalyst-free systems and reactions that proceed under milder conditions. nih.govresearchgate.net The direct sulfonamidation of C-H bonds is another example of an atom-economical process that avoids the need for pre-functionalized starting materials. rsc.org

Design of New Multifunctional Reagents Based on Sulfonyl Azide Scaffolds

The sulfonyl azide functional group is a versatile building block for the design of new multifunctional reagents. By incorporating other reactive moieties into the sulfonyl azide scaffold, researchers can create reagents capable of participating in complex, one-pot transformations.

For example, trifluoromethanesulfonyl azide has been developed as a bifunctional reagent that can concurrently introduce both a trifluoromethyl (CF₃) group and an azide (N₃) group across a double bond. rsc.org This avoids the use of separate, often expensive, reagents for each functional group. rsc.org

Another area of development is the creation of novel sulfonyl azide transfer agents. nih.gov For instance, 2,3-dimethyl-1H-imidazolium triflate has been introduced as a new reagent for the synthesis of sulfamoyl azides from secondary amines. nih.gov These new reagents can offer improved stability, solubility, and reactivity compared to traditional sulfonylating agents. nih.govacs.org The design of such multifunctional reagents is expected to lead to more efficient and streamlined synthetic methodologies.

Q & A

Q. What are the established synthetic routes for 4-Benzamidobenzene-1-sulfonyl azide, and how can reaction conditions be optimized for reproducibility?

The compound is synthesized via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. A typical protocol involves reacting an alkyne-functionalized benzenesulfonamide intermediate (e.g., derived from 4-fluorobenzenesulfonyl chloride and prop-2-yn-1-amine) with an azide derivative. Key conditions include using CuSO₄·5H₂O (0.2 mmol) and sodium ascorbate (0.1 mmol) in a 1:1 acetone/water solvent system, stirred for 10 hours at room temperature. Purification is achieved via silica gel column chromatography (hexane/EtOAc = 9:1) . Optimization can employ factorial design to assess variables like catalyst loading, solvent ratio, and reaction time, as demonstrated in analogous sulfonamide syntheses .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Characterization relies on NMR spectroscopy (¹H, ¹³C) and X-ray crystallography. For example, dihedral angles between aromatic rings (e.g., 45.36° between benzene and benzoic acid moieties in related sulfonamides) and hydrogen-bonding patterns (N–H⋯O, O–H⋯O) are critical for validation. Crystallographic data should match reference standards, such as those in the Cambridge Structural Database .

Q. What are the key challenges in purifying this compound, and how can they be mitigated?

Common issues include byproduct formation (e.g., unreacted sulfonyl chloride) and low yields due to competing side reactions. Recrystallization in methanol or aqueous HCl (pH 1–2) effectively isolates the product. Column chromatography with gradient elution (hexane to EtOAc) resolves impurities, as shown in benzenesulfonamide derivative syntheses .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives for targeted biological activity?

Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and binding affinities. For instance, sulfonamide derivatives exhibit inhibitory effects on carbonic anhydrase via coordination to zinc ions. Molecular docking studies using crystal structures (e.g., PDB IDs) can validate interactions, as demonstrated for pyrazoline-based benzenesulfonamides .

Q. What experimental strategies resolve contradictions in reported biological activities of sulfonamide-azide hybrids?

Discrepancies in bioactivity (e.g., anti-inflammatory vs. anti-HIV outcomes) may arise from assay conditions or substituent effects. Systematic SAR studies with controlled variables (e.g., para-substituted aryl groups) and standardized enzyme inhibition assays (e.g., esterase or protease panels) are essential. Cross-validation using orthogonal techniques (e.g., SPR for binding kinetics) is recommended .

Q. How does the sulfonyl azide group influence the photophysical or catalytic properties of this compound in materials science applications?

The sulfonyl azide moiety enables photo-crosslinking via nitrene intermediates, useful in polymer functionalization. UV-vis spectroscopy and DSC analysis track thermal stability (e.g., decomposition onset at >150°C). Catalytic applications (e.g., in click chemistry) require kinetic studies under varied light intensities and temperatures .

Q. What advanced analytical techniques are critical for studying degradation pathways of this compound under physiological conditions?

LC-MS/MS identifies hydrolytic or enzymatic cleavage products (e.g., benzamide or sulfonic acid derivatives). Accelerated stability testing (40°C/75% RH) and mass spectrometry (HRMS) monitor degradation kinetics. Isotopic labeling (e.g., deuterated solvents) aids in mechanistic studies .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for CuAAC Reaction

ParameterOptimal ConditionReference
Catalyst (CuSO₄·5H₂O)0.2 mmol
Reducing AgentSodium ascorbate (0.1 mmol)
Solvent RatioAcetone:H₂O (1:1)
Reaction Time10 hours (RT)
PurificationHexane/EtOAc (9:1)

Q. Table 2. Structural Validation Metrics

TechniqueCritical Data PointsExample ValueReference
X-ray CrystallographyDihedral angle (benzene-carboxyl)6.7°
¹H NMRNH proton shiftδ 10.2–10.5 ppm
Hydrogen BondingN–H⋯O distance2.89 Å

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.